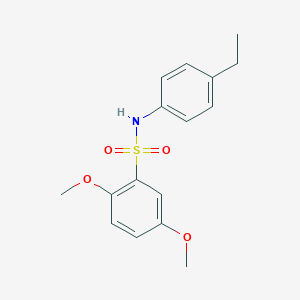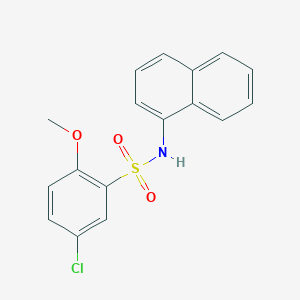![molecular formula C13H12BrN3O3S B229227 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTEC, is a thiazole derivative that has been synthesized for scientific research applications. BTEC has been found to have potential as an anti-inflammatory and anti-tumor agent. In
科学的研究の応用
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to have potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation of cancer cells. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been investigated for its potential as an anti-diabetic agent, as it has been found to improve glucose tolerance in animal models.
作用機序
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and cell proliferation. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to decreased activation of NF-κB and subsequent reduction in pro-inflammatory cytokine and chemokine production. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a low toxicity profile and does not cause significant changes in liver and kidney function in animal models. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of other drugs.
実験室実験の利点と制限
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several advantages for lab experiments, including its high purity and low toxicity profile. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a relatively new compound and its stability and solubility properties are not well-characterized. Additionally, the inhibition of cytochrome P450 enzymes by 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may complicate the interpretation of drug metabolism studies.
将来の方向性
Future research on 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid could focus on its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. Further studies are needed to elucidate the stability and solubility properties of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, as well as its potential interactions with other drugs. Additionally, the development of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
合成法
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with ethyl bromoacetate, followed by hydrazinolysis and condensation with 4-bromobenzaldehyde. The resulting compound is then treated with acetic anhydride to obtain 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. This synthesis method has been optimized for high yield and purity.
特性
分子式 |
C13H12BrN3O3S |
|---|---|
分子量 |
370.22 g/mol |
IUPAC名 |
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H12BrN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+ |
InChIキー |
BTWUVWNJCQXANQ-FRKPEAEDSA-N |
異性体SMILES |
C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Br |
SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
正規SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)






